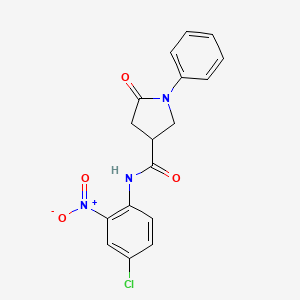
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione
Descripción general
Descripción
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of butylamino and dimethylamino groups attached to the triazine ring, along with a thiol group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of appropriate amines with cyanuric chloride. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with butylamine in the presence of a base such as sodium hydroxide to form 4-(butylamino)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with dimethylamine to introduce the dimethylamino group at the sixth position.
Step 3: Finally, the thiol group is introduced at the second position through a nucleophilic substitution reaction using a thiol reagent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(butylamino)-6-(methylamino)-1,3,5-triazine-2-thiol
- 4-(ethylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol
- 4-(butylamino)-6-(dimethylamino)-1,3,5-triazine-2-ol
Uniqueness
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the specific combination of butylamino, dimethylamino, and thiol groups. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the thiol group allows for specific interactions with biological molecules, making it a valuable compound for biochemical and medicinal research.
Propiedades
IUPAC Name |
2-(butylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-4-5-6-10-7-11-8(14(2)3)13-9(15)12-7/h4-6H2,1-3H3,(H2,10,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLOAFXTVXZRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=S)N=C(N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4219701.png)
![N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4219717.png)
![1-[4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B4219719.png)
![3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B4219722.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4219727.png)
![N-allyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4219734.png)
![dimethyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4219742.png)

![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4219757.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4219760.png)
![N-[3-chloro-4-(cyclohexanecarbonylamino)phenyl]-3-nitrobenzamide](/img/structure/B4219769.png)

![1-Methyl-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4219789.png)
